6,8-Dimethylflavone

説明

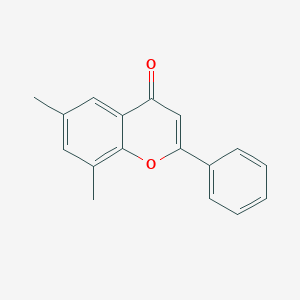

Structure

3D Structure

特性

IUPAC Name |

6,8-dimethyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXVURZOAATBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364763 | |

| Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104213-91-4 | |

| Record name | 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Abundance of 6,8 Dimethylflavone Derivatives

Derivatives of 6,8-Dimethylflavone, particularly those with additional hydroxyl or methoxyl groups, have been identified in various botanical sources. These naturally occurring methylated flavones contribute to the diverse phytochemical profiles of plants.

One notable derivative, 5-hydroxy-7,4′-dimethoxy-6,8-dimethylflavone, has been isolated from the leaves of Melaleuca cajuputi, a plant known for its aromatic properties. acgpubs.org This compound has also been found in the leaf waxes of Eucalyptus torelliana and E. urnigera, as well as in several species belonging to the genus Angophora. researchgate.netresearchgate.net Another derivative, 7-hydroxy-5-methoxy-6,8-dimethylflavone (B1255546) (PubChem CID 14753671), has been reported in Syzygium nervosum and isolated from the buds of Cleistocalyx operculatus. nih.govrsc.org Furthermore, 5,2′-dihydroxy-7-methoxy-6,8-dimethylflavone (PubChem CID 44257614) has been identified in Trianthema portulacastrum. nih.gov

The C-methyl flavone (B191248), 5,7-dihydroxy-3′,4′-dimethoxy-6,8-dimethylflavone, is a constituent reported in the roots of Boerhavia diffusa, a plant with traditional medicinal uses. plantsjournal.comphytopharmajournal.com Leptospermum scoparium is another source, containing the lipophilic flavonoid 5-hydroxy-7-methoxy-6,8-dimethylflavone. nih.govdovepress.comtandfonline.com Additionally, 3,5,7-Trihydroxy-6,8-dimethylflavone has been found in Coptis teeta.

Beyond flavones, the 6,8-dimethylation pattern also appears in related flavonoid subclasses. For instance, farrerol (B190892) (4',5,7-trihydroxy-6,8-dimethylflavanone), a 6,8-di-C-methylflavanone, is present in various Rhododendron species, including R. dauricum, R. concinnum, and R. fortunei. researchgate.net It has also been isolated from the aerial parts of Phanera bracteata. scirp.org

Other Reported Botanical Sources of Structurally Related Analogs

Methylated flavonoids, encompassing both O-methylated and C-methylated forms, are broadly distributed in the plant kingdom, although their concentrations can often be low. researchgate.net The genus Citrus is recognized as a particularly rich natural reservoir of methylated flavones and flavonols. researchgate.netmdpi.com

Other notable botanical sources include:

Zea mays (maize), which accumulates O-methylated flavonoids, such as xilonenin (a dimethylated derivative of naringenin), in its leaves as a defense response to fungal pathogens like Bipolaris maydis. nih.gov

Musella lasiocarpa, identified as a significant source of various methylated flavonoids. maxapress.com

Perilla leaves, which contain a diverse array of methylated phenylpropenes and possess flavonoid O-methyltransferases (FOMTs) capable of methylating flavonoids. mdpi.com

Kalmia latifolia and Kalmia procumbens, known for containing C-methylated flavonols, including eucalyptin (B191470) and 8-desmethyleucalyptin. researchgate.net

Artemisia herba-alba, from which methylated flavones like dinatin (hispidulin) and cirsimaritin (B190806) have been isolated. dovepress.comtandfonline.com

Valeriana wallichii, which contains 6-methylapigenin. dovepress.com

Table 1: Select Botanical Sources of this compound and its Derivatives/Analogs

| Compound Name | Botanical Source(s) | Citation(s) |

| 5-hydroxy-7,4′-dimethoxy-6,8-dimethylflavone | Melaleuca cajuputi, Eucalyptus torelliana, E. urnigera, Angophora species | acgpubs.orgresearchgate.netresearchgate.net |

| 7-hydroxy-5-methoxy-6,8-dimethylflavone | Cleistocalyx operculatus, Syzygium nervosum | nih.govrsc.org |

| 5,2′-dihydroxy-7-methoxy-6,8-dimethylflavone | Trianthema portulacastrum | nih.gov |

| 5,7-dihydroxy-3′,4′-dimethoxy-6,8-dimethylflavone | Boerhavia diffusa | plantsjournal.comphytopharmajournal.com |

| 5-hydroxy-7-methoxy-6,8-dimethylflavone | Leptospermum scoparium | nih.govdovepress.comtandfonline.com |

| 3,5,7-Trihydroxy-6,8-dimethylflavone | Coptis teeta | |

| Farrerol (4',5,7-trihydroxy-6,8-dimethylflavanone) | Rhododendron species (R. dauricum, R. concinnum, R. fortunei), Phanera bracteata | researchgate.netresearchgate.netscirp.org |

| Xilonenin (dimethylated naringenin (B18129) derivative) | Zea mays | nih.gov |

| Eucalyptin, 8-desmethyleucalyptin | Kalmia latifolia, Kalmia procumbens | researchgate.net |

| Dinatin (Hispidulin), Cirsimaritin | Artemisia herba-alba | dovepress.comtandfonline.com |

| 6-Methylapigenin | Valeriana wallichii | dovepress.com |

Biosynthetic Pathways and Precursors of Methylated Flavones

The biosynthesis of this compound and other methylated flavones originates from the general phenylpropanoid pathway, a fundamental metabolic route in plants. This pathway begins with the amino acid phenylalanine. nih.govwikipedia.orgnih.govnih.gov

The key steps in the flavone biosynthetic pathway are:

Deamination of Phenylalanine: Phenylalanine is deaminated to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govmdpi.com

Hydroxylation: Cinnamic acid is then converted to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H), which introduces a hydroxyl group onto the phenyl ring. nih.govmdpi.com

CoA Ligation: The carboxyl group of p-coumaric acid is activated to form p-coumaroyl-CoA through a thioester bond, a reaction catalyzed by p-coumaroyl-CoA ligase (4CL). nih.govmdpi.com

Chalcone (B49325) Formation: Chalcone synthase (CHS), a polyketide synthase, condenses p-coumaroyl-CoA with three units of malonyl-CoA to yield chalcones, such as naringenin chalcone, which form the basic flavonoid backbone. wikipedia.orgnih.govbiorxiv.orgoup.com

Flavanone (B1672756) Formation: Chalcone isomerase (CHI) then catalyzes the cyclization of chalcones to produce flavanones. wikipedia.orgnih.govnih.govbiorxiv.orgoup.com

Flavone Synthesis: Flavanones are subsequently desaturated to form flavones. This step can be catalyzed by two distinct types of flavone synthases (FNS): FNS I, a soluble Fe2+/2-oxoglutarate-dependent dioxygenase, or FNS II, a cytochrome P450 monooxygenase. nih.govwikipedia.orgnih.govmdpi.comoup.com

Methylation, a crucial modification in the formation of this compound and its derivatives, is primarily carried out by O-methyltransferases (OMTs) and C-methyltransferases. researchgate.netmdpi.commaxapress.commdpi.comwikipedia.orgoup.commdpi.com OMTs facilitate the transfer of methyl groups from S-adenosyl-L-methionine (SAM), a universal methyl donor, to specific hydroxyl groups on the flavonoid skeleton. maxapress.commdpi.comnih.govwikipedia.orgoup.commdpi.com This methylation process enhances the chemical stability and transportability of the flavonoids and often improves their biological activity. researchgate.netmdpi.commaxapress.commdpi.com C-methylation, on the other hand, involves the direct addition of methyl groups to carbon atoms within the flavonoid rings. researchgate.netmdpi.com The precise regioselectivity of these methylating enzymes dictates the final methylation patterns, such as the characteristic methyl groups at the C-6 and C-8 positions of this compound. maxapress.com

Ecological and Evolutionary Roles of this compound in Plants

Flavonoids, including methylated derivatives like this compound, fulfill a wide array of vital functions in plant biology, contributing significantly to their survival, reproduction, and interaction with the environment. researchgate.netnih.govmaxapress.comnih.govmdpi.comnih.govnih.govresearchgate.net

Defense against Biotic Stress:

Deterrence of Pests and Pathogens: Flavonoids act as deterrents against herbivores and microbial pathogens. nih.govriojournal.com O-methylated flavonoids, for example, have been shown to contribute to plant defense against fungal pathogens, as observed in maize (Zea mays) when challenged with Bipolaris maydis. nih.gov

Phytoalexins: These compounds serve as phytoalexins, which are defensive substances produced by plants in response to infection or various environmental stresses. nih.govnih.govmdpi.comnih.govresearchgate.net

Protection against Abiotic Stress:

UV Radiation Protection: Flavonoids play a crucial role as natural UV filters, protecting plant tissues from the damaging effects of harmful ultraviolet (UV) radiation. nih.govmaxapress.comnih.govnih.govnih.govresearchgate.net

Environmental Tolerance: They contribute to the plant's ability to tolerate various abiotic stresses, including drought, heat, and freezing temperatures. maxapress.comnih.govnih.govnih.govresearchgate.net

Antioxidant Activity: Flavonoids are effective scavengers of reactive oxygen species (ROS), which are often generated in plants under environmental stress conditions, thereby mitigating oxidative damage. nih.govnih.govnih.govresearchgate.net

Signaling and Communication:

Signaling Molecules: Flavonoids function as signaling molecules, mediating various physiological processes within the plant. nih.govmdpi.comnih.govnih.govresearchgate.net

Pollinator and Seed Dispersal Attraction: They contribute to the color, fragrance, and taste of flowers and fruits, which are essential for attracting pollinators and fruit-consuming mutualists, thereby facilitating plant reproduction and seed dispersal. nih.govnih.govmdpi.comnih.govresearchgate.net

Growth and Development: Flavonoids are also involved in essential processes such as seed germination and the growth and development of seedlings. nih.govmdpi.comnih.govresearchgate.net

Evolutionary Adaptation: The methylation of flavonoids is considered a significant evolutionary adaptation that provides plants with increased plasticity in responding to environmental challenges. nih.gov This modification enhances the hydrophobicity of flavonoids, improves their affinity for lipids and proteins, and boosts their membrane transport capacity. researchgate.netmdpi.commaxapress.com These changes contribute to increased stability and bioavailability of the compounds within the plant, making them more effective in their diverse biological roles and providing an adaptive advantage in various ecological niches.

Compound Names and PubChem CIDs

Synthetic Approaches to 6,8 Dimethylflavone and Its Analogs

Chemical Synthesis Methodologies

Chemical synthesis remains a cornerstone for producing flavones, offering versatility in creating diverse substitution patterns.

The fundamental flavone (B191248) skeleton (2-phenylchromen-4-one) is typically constructed through well-established condensation and cyclization reactions. One prominent method is the Baker-Venkataraman rearrangement , which involves the conversion of 2-hydroxyacetophenone (B1195853) to benzoyl esters, followed by rearrangement in the presence of a base to yield 1,3-diphenylpropane-1,3-diones (β-diketones). These β-diketones are then cyclized under acidic conditions to form the flavone ring innovareacademics.inuta.edu.

Another widely applied approach is the oxidative cyclization of 2'-hydroxychalcones . Chalcones, which are α,β-unsaturated ketones, serve as crucial intermediates. The cyclization of these o-hydroxychalcones can lead to various flavonoidic compounds, including flavones, flavanones, and flavonols, depending on the reaction conditions and catalysts innovareacademics.inpreprints.orginnovareacademics.in. For instance, a common method involves the use of dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂) as a catalyst, which facilitates the oxidative cyclization of 2'-hydroxychalcones into flavones innovareacademics.inacs.orgresearchgate.net. This one-pot synthesis can directly convert 2-hydroxyacetophenone and substituted benzaldehydes into flavones under milder conditions, with chalcone (B49325) formation as an intermediate step nih.gov.

Introducing methyl groups at specific positions, such as C-6 and C-8, on the flavone skeleton requires precise regioselective strategies. While direct chemical methylation can be challenging due to potential for low chemo- and regioselectivity leading to mixtures of by-products and regioisomers, advancements have been made .

For hydroxylated flavones, regioselective hydroxylation is a critical precursor step. Transition-metal-catalyzed C-H oxidation has been successfully employed for the regioselective synthesis of polyhydroxyl flavones, such as 5,6,7-trihydroxyl and 5,7,8-trihydroxyl flavones, starting from naturally abundant 5,7-dihydroxyl flavone uta.edunih.govrsc.orgresearchgate.net. Subsequent methylation of these hydroxyl groups, either chemically or enzymatically, can then yield methylated flavones. For example, selective methylation of a hydroxylated intermediate using methyl iodide (MeI) and potassium carbonate (K₂CO₃) has been reported uta.edu.

Chalcones (PubChem CID: 637760) are pivotal precursors in flavonoid synthesis, readily accessible through Claisen-Schmidt condensation of acetophenone (B1666503) derivatives with substituted benzaldehydes preprints.orginnovareacademics.inacs.orgrsc.org. This reaction can be performed under various basic conditions (e.g., NaOH, KOH) and even solvent-free solid-state trituration methods innovareacademics.inacs.orgoup.com.

Flavanones (PubChem CID: 10251) are common bioprecursors for flavones and flavonols innovareacademics.in. The conversion of 2'-hydroxychalcones to flavanones typically involves an intramolecular conjugated addition nih.gov. Subsequent dehydrogenation of flavanones can then lead to flavones. Divergent synthetic routes utilizing palladium(II) catalysis have been developed to convert 2'-hydroxydihydrochalcones into either flavones or flavanones, depending on the oxidants and additives used researchgate.net. This highlights the flexibility of chalcone-derived intermediates in accessing different flavonoid subclasses.

The synthesis of specific isomers is crucial for understanding structure-activity relationships (SAR). For instance, both 6-demethyleucalyptin and 8-demethyleucalyptin (B15208) (PubChem CID: 15715157), which are C-methylated flavones, have been synthesized to differentiate their structures and evaluate their biological activities innovareacademics.invulcanchem.combiorxiv.org. Eucalyptin (B191470), an analog with C-6 and C-8 methyl groups, and its desmethyl counterparts, are derived from a 5-hydroxy-7,4'-dimethoxyflavone core skeleton researchgate.net. The synthesis of 8-demethyleucalyptin involved selective iodination of a precursor (e.g., 5-hydroxy-7,4'-dimethoxyflavone) at C-6, followed by methylation of the C-5 hydroxyl group and palladium-catalyzed methylation vulcanchem.com. Such controlled synthesis of isomers allows for a precise examination of how the position of methyl groups influences the compound's properties.

Derivatization from Precursors (e.g., Chalcones to Flavanones)

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic approaches leverage the high specificity of enzymes to overcome the regioselectivity challenges often encountered in purely chemical syntheses. In plants, the biosynthesis of flavonoids involves key enzymes such as chalcone synthase (CHS) , which condenses phenylpropanoid derivatives (e.g., 4-coumaroyl-CoA) with malonyl-CoA units to form chalcones. These chalcones are then cyclized by chalcone isomerase (CHI) to yield flavanones nih.govjmb.or.kr.

O-methyltransferases (OMTs) are a crucial class of enzymes in the biosynthesis of methylated flavonoids. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to specific hydroxyl groups on the flavonoid scaffold, enabling regioselective O-methylation nih.govnih.govrsc.org. Engineering plant polyketide synthases, like chalcone synthase, has shown promise in improving the production of methylated flavonoids in microbial hosts jmb.or.krnih.gov. While many plant OMTs are substrate-specific and regioselective, OMTs from microorganisms can exhibit a broader substrate spectrum. This enzymatic precision is particularly valuable for synthesizing complex methylated flavones with defined substitution patterns, which might be difficult to achieve solely through chemical means.

Challenges and Advancements in Synthetic Yield and Purity

The synthesis of specific flavonoids, including 6,8-dimethylflavone and its analogs, presents several challenges, particularly in achieving high yields and purity. Traditional chemical synthesis and biological extraction methods often face limitations such as low yields, environmental variability, and high costs frontiersin.orgfrontiersin.org. The intricate and diverse metabolic pathways involved in flavonoid biosynthesis in plants also pose significant hurdles in obtaining high yields of targeted compounds frontiersin.orgnih.gov.

Table 2 summarizes some of the challenges and advancements in improving synthetic yield and purity in flavonoid synthesis.

Table 2: Challenges and Advancements in Flavonoid Synthesis Yield and Purity

| Aspect | Challenges | Advancements/Solutions |

| Yield | Low yields, especially for di-substituted products rsc.org. | Microwave-assisted synthesis for higher yields mdpi.comuni.lu. Genetic engineering and metabolic engineering to enhance production in plant cell factories or microbial systems frontiersin.orgnih.govbiotechrep.ir. |

| Purity | Heterogeneous mixtures of molecules nih.gov. | Purification techniques like column chromatography and washing with cold water [11 from previous search]. Enzymatic methods for minimized byproduct formation and high regioselectivity researchgate.net. |

| Process | Use of hazardous chemicals and organic solvents uni.lu. | Eco-friendly protocols, avoiding toxic organic solvents mdpi.comuni.lu. |

Advancements in synthetic methodologies have focused on overcoming these challenges. Microwave-assisted synthesis, for instance, has been developed for the efficient and eco-friendly production of 3-methylflavones, offering shorter reaction times and higher yields while avoiding hazardous chemicals and organic solvents mdpi.comuni.lu. The energy generated by grinding and microwave techniques can provide the necessary activation energy for these reactions, making them suitable for industrial scale-up mdpi.comuni.lu.

Furthermore, the demand for high purity and quality is critical for the industrial application of flavonoids in various sectors, including food, pharmaceutical, and nutraceutical industries frontiersin.org. Strategies to improve bioavailability, develop sustainable extraction and refinement technologies, and establish stability procedures are continuously being developed to broaden the applicability of these compounds frontiersin.org.

Biological Activities and Pharmacological Potential of 6,8 Dimethylflavone

Antioxidant Mechanisms and Oxidative Stress Modulation

Flavonoids, including those with 6,8-dimethyl substitution patterns, are recognized for their ability to combat oxidative stress through various mechanisms. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous diseases.

Free Radical Scavenging ActivitySeveral 6,8-dimethyl-substituted flavonoids have demonstrated free radical scavenging capabilities. For instance, 5,7-dihydroxy-6,8-dimethylflavanone, also known as demethoxymatteucinol, isolated from Syzygium aqueum, exhibited mild antioxidant activity by scavenging 11.87% of diphenyl-picrylhydrazyl (DPPH) radicals at a concentration of 50 µg/mL.nih.gov,researchgate.netThis compound also showed mild xanthine (B1682287) oxidase inhibitory activities at concentrations of 100 and 50 µg/mL.nih.gov

While direct data for the unsubstituted 6,8-Dimethylflavone is scarce, the presence of hydroxyl groups on flavone (B191248) structures is a key determinant of their antioxidant activity, enabling them to donate hydrogen and electrons to stabilize free radicals. mdpi.com, acs.org, ulisboa.pt

Structure-Antioxidant Activity RelationshipsThe antioxidant activity of flavonoids is highly dependent on their chemical structure, particularly the number and position of hydroxyl groups.mdpi.com,acs.org,ulisboa.pt,nih.govKey structural features contributing to strong antioxidant activity in flavonoids generally include:

Ortho-dihydroxy structures in the B ring : These provide stability to flavonoid phenoxyl radicals through expanded electron delocalization and/or hydrogen bonding. mdpi.com, ulisboa.pt

A C2-C3 double bond conjugated with a 4-oxo function in the C ring : This arrangement improves the radical scavenging capacity. mdpi.com, nih.gov

Presence and position of hydroxyl groups : Increasing the degree of hydroxylation generally enhances antioxidant activity. mdpi.com, ulisboa.pt, nih.gov However, the substitution of hydroxyl groups with methoxyl groups can alter the redox potential and affect radical scavenging capacity, and in some cases, reduce activity due to steric effects. ulisboa.pt, nih.gov

For 6,8-dimethyl-substituted flavones, specific hydroxylations are critical. For instance, 6,8-dimethyl-5,7,4′-trihydroxyflavone demonstrated more effective inhibition of LPS-induced nitric oxide (NO) generation compared to analogues with different hydroxylation patterns. mdpi.com This suggests that the specific arrangement of hydroxyl and methyl groups profoundly influences the antioxidant potential within this class of compounds.

Anti-Inflammatory Effects

Flavonoids are well-known for their anti-inflammatory properties, often achieved by modulating inflammatory mediators and inhibiting key inflammatory pathways.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)Several 6,8-dimethyl-substituted flavone derivatives have been shown to modulate pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central to inflammatory responses.sinobiological.com,mdpi.com

5,7-Dihydroxy-6,8-dimethylflavone : This compound has been reported to exhibit inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) generation in RAW 264.7 macrophage cells, with an IC50 value of 17.03 ± 1.28 µM. mdpi.com It also showed inhibitory effects on LPS-induced TNF-α production in RAW 264.7 cells, with an IC50 value of 18.35 ± 1.34 µM. mdpi.com

6,8-dimethyl-5,7,4′-trihydroxyflavone : This derivative was found to be even more effective in inhibiting LPS-induced NO generation (IC50 18.21 ± 1.15 µM) and TNF-α production (IC50 17.56 ± 1.41 µM) in RAW 264.7 cells. mdpi.com

5,4′-Dihydroxy-7-methoxy-6,8-dimethylflavone : This compound also demonstrated anti-inflammatory activity by inhibiting LPS-induced NO generation and TNF-α production in RAW 264.7 cells. mdpi.com

These findings highlight the potential of this compound derivatives to suppress the production of critical pro-inflammatory cytokines and mediators.

Table 1: Inhibitory Effects of this compound Derivatives on Inflammatory Mediators in RAW 264.7 Cells mdpi.com

| Compound Name | NO Inhibition (IC50 µM) | TNF-α Inhibition (IC50 µM) |

| 5,7-Dihydroxy-6,8-dimethylflavone | 17.03 ± 1.28 | 18.35 ± 1.34 |

| 6,8-dimethyl-5,7,4′-trihydroxyflavone | 18.21 ± 1.15 | 17.56 ± 1.41 |

| 5,4′-Dihydroxy-7-methoxy-6,8-dimethylflavone | (Data not specified) | (Data not specified) |

Inhibition of Inflammatory PathwaysFlavonoids exert their anti-inflammatory effects by inhibiting various signaling pathways. A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).nih.gov,chemsrc.com

While specific studies on the direct inhibition of inflammatory pathways by the unsubstituted this compound are limited, related flavone and flavanone (B1672756) compounds with 6,8-dimethyl groups have shown such activity. For instance, 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosylflavone suppressed the activation of the NF-κB signaling pathway by reducing the expression of Toll-like receptor 4 (TLR4) and the expression and phosphorylation of P65, thereby ameliorating LPS-induced intestinal inflammation in mice. nih.gov

The ability of flavonoids to inhibit NF-κB activation and suppress the expression of pro-inflammatory enzymes like iNOS and COX-2 is a common mechanism underlying their anti-inflammatory potential. chemsrc.com

Neuropharmacological Activities

This compound exhibits notable neuropharmacological activities, primarily through its neuroprotective properties and its interaction with the gamma-aminobutyric acid (GABAergic) system.

Flavonoids, including this compound, are recognized for their ability to protect neuronal cells from various forms of damage. This neuroprotective capacity is crucial in the context of neurodegenerative diseases, where neuronal loss is a hallmark.

Oxidative stress, characterized by an imbalance between the production and neutralization of reactive oxygen species (ROS), is a significant contributor to neuronal damage and the pathogenesis of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease. nih.gov Flavonoids generally possess antioxidant properties, enabling them to neutralize free radicals and protect cellular structures from oxidative harm. researchgate.net

Specific studies on 6,8-di-C-methyl-flavonoids, a class to which this compound belongs, have demonstrated protective effects against oxidative stress-induced neuronal damage. For instance, farrerol (B190892), a well-known 6,8-di-C-methyl-flavonoid, has been shown to inhibit ROS expression in HT22 cells induced by glutamate. researchgate.net Furthermore, farrerol attenuated amyloid-beta (Aβ)-induced oxidative stress in BV-2 cells by enhancing the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway. researchgate.net The Nrf2 pathway is a classical nuclear transcription factor that regulates the system's anti-oxidative stress response, inducing the expression of antioxidant proteins. researchgate.net These findings suggest that this compound likely contributes to neuroprotection by mitigating oxidative stress through similar mechanisms.

Apoptosis, or programmed cell death, is a major mechanism of neuronal loss implicated in various neurodegenerative disorders and cerebral ischemic injury. frontiersin.orgnih.govexplorationpub.comnih.gov Research on 6,8-di-C-methylflavonoids, including this compound, has shown strong neuroprotective effects by inhibiting apoptosis in human neuroblastoma SH-SY5Y cells. researchgate.net Specifically, farrerol was found to inhibit apoptosis and the activation of caspases 3 and 9 in HT22 cells, which are key executioner caspases in the apoptotic pathway. researchgate.netnih.gov This inhibitory action on apoptotic processes underscores the neuroprotective potential of this compound.

The GABAergic system, which utilizes gamma-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the central nervous system (CNS), plays a crucial role in regulating neuronal excitability, mood, and anxiety. wikipedia.orgmdpi.comscielo.org.mx Flavonoids, including this compound, have been investigated for their ability to modulate this system, leading to anxiolytic-like effects. nih.govbiorxiv.org

The GABAA receptor is an ionotropic receptor and ligand-gated ion channel that is selectively permeable to chloride ions, mediating fast inhibitory neurotransmission in the CNS. wikipedia.org Benzodiazepines exert their therapeutic effects by binding to a specific allosteric site on the GABAA receptor, located between the α and γ subunits, thereby enhancing the action of GABA and increasing the frequency of chloride channel opening. wikipedia.org

5-hydroxy-7-methoxy-6,8-dimethylflavone, a derivative of this compound, has been shown to interact specifically with the benzodiazepine (B76468) binding site on GABAA receptors. nih.govdovepress.comnih.govtandfonline.comresearchgate.net In in vitro inhibition experiments using a radioreceptor assay with [3H]flunitrazepam, 5-hydroxy-7-methoxy-6,8-dimethylflavone demonstrated an inhibitory concentration (IC50) of 40 µM. nih.gov

Table 1: Interaction of 5-hydroxy-7-methoxy-6,8-dimethylflavone with Benzodiazepine Binding Site

| Compound | Target | Assay | IC50 (µM) | Citation |

| 5-hydroxy-7-methoxy-6,8-dimethylflavone | Benzodiazepine binding site on GABAA receptor | [3H]flunitrazepam radioreceptor assay | 40 | nih.gov |

Beyond direct binding, this compound and related flavones have been implicated in allosteric modulation of GABAA receptor function. Allosteric modulators bind to sites distinct from the primary neurotransmitter binding site, influencing the receptor's response to its endogenous ligand. wikipedia.org

The agonistic profile of flavones, including 5-hydroxy-7-methoxy-6,8-dimethylflavone, was investigated through TBPS-shift experiments. These experiments revealed a "negative cooperation" with the TBPS/picrotoxinin-binding site. nih.govresearchgate.net The TBPS/picrotoxinin (B1677863) site is a non-competitive antagonist binding site within the GABAA receptor's ion channel. wikipedia.org This negative cooperation suggests that the flavone modulates the GABAA receptor function, potentially by influencing the accessibility or affinity of the picrotoxinin binding site, which can be consistent with an anxiolytic effect. Flavonoids, in general, have been observed to act as positive, negative, or neutral allosteric modulators of GABAA receptors. mdpi.com Furthermore, a dry extract containing these flavones, including 5-hydroxy-7-methoxy-6,8-dimethylflavone, induced sedative and anxiolytic effects in rats, supporting their modulatory role in the GABAergic system. nih.govdovepress.comnih.govtandfonline.comresearchgate.net

Modulation of GABAergic Systems and Anxiolytic-like Effects

Interaction with Benzodiazepine Binding Sites on GABAA Receptors

Anti-Cancer and Cytotoxic Properties

Cell Line Specificity and Mechanism of Action (e.g., HCT116, MRC-5, Breast Cancer Cells)

Specific research detailing the effects of this compound on particular cancer cell lines such as HCT116 (colorectal cancer), MRC-5 (normal lung fibroblast), or various breast cancer cell lines, along with its precise mechanism of action, was not identified in the conducted literature review. While related flavone compounds have shown activity against various cancer cell lines, direct evidence for this compound in these contexts is not available.

Inhibition of Cell Proliferation and Induction of Apoptosis

Detailed research findings specifically demonstrating the inhibition of cell proliferation or the induction of apoptosis by this compound were not found in the performed searches. The broader class of flavonoids is known to modulate cellular pathways related to cell growth and apoptosis, but specific data for this compound is absent.

Molecular Docking Studies with Cancer-Related Receptors (e.g., Estrogen Receptor, HER2)

Molecular docking studies specifically involving this compound with cancer-related receptors such as the Estrogen Receptor (ER) or Human Epidermal Growth Factor Receptor 2 (HER2) were not identified in the search results. While molecular docking is a common computational approach to predict the binding affinity of compounds with therapeutic targets, and some flavones have been investigated for their interactions with these receptors, direct studies on this compound are not present.

Anti-Diabetic and Anti-Obesity Activities

Similar to its anti-cancer properties, specific scientific literature detailing the anti-diabetic and anti-obesity activities of the chemical compound this compound is limited or not directly available in the conducted searches. The broader class of flavonoids has been investigated for its potential in managing diabetes and obesity through various mechanisms, but specific findings for this compound are not reported.

Inhibition of Key Metabolic Enzymes (e.g., Pancreatic α-Amylase, Intestinal α-Glucosidase)

Research specifically demonstrating the inhibition of key metabolic enzymes such as pancreatic α-amylase or intestinal α-glucosidase by this compound was not found. These enzymes play crucial roles in carbohydrate digestion and glucose absorption, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. While other natural compounds, including various flavonoids, have shown inhibitory effects on these enzymes, direct evidence for this compound is not available.

Modulation of Glucose Transporter 2 (GLUT2)

Information regarding the modulation of Glucose Transporter 2 (GLUT2) by this compound was not identified in the conducted literature review. GLUT2 is an important glucose transporter involved in glucose sensing and transport in various tissues relevant to glucose homeostasis. While flavonoids, in general, have been explored for their modulatory effects on glucose transporters, specific data for this compound is absent.

Anti-Microbial and Anti-Viral Potential

The this compound scaffold, particularly its substituted forms, has demonstrated notable activities against various microbial pathogens, including bacteria, fungi, and viruses.

Anti-Bacterial Activity

Research has indicated that certain this compound derivatives possess antibacterial properties. For instance, 7-methoxy-6,8-dimethylflavone, isolated from the leaves of Bauhinia thonningii Schum, exhibited inhibitory effects against several multidrug-resistant bacterial strains. When tested alone, this compound showed inhibitory effects on 7 out of 10 tested bacteria. Notably, in the presence of the efflux pump inhibitor phenylalanine-arginine-β-naphthylamide (PAβN), its activity significantly increased across all 10 bacteria. An interesting antibacterial activity was observed against Klebsiella pneumoniae ATCC11296 (MIC of 4 µg/mL), KP55, and Staphylococcus aureus MRSA6 when PAβN was present. lipidmaps.org

Conversely, a study investigating flavonoids from Corymbia torelliana kino reported that 4',5,7-trihydroxy-6,8-dimethylflavanone (a flavanone, a related structural class) significantly increased biofilm formation by both Pseudomonas aeruginosa and Staphylococcus aureus. This finding highlights a complex interaction with bacterial physiology, where some derivatives may promote rather than inhibit certain bacterial processes. uni.lu

Table 1: Anti-Bacterial Activity of this compound Derivatives

| Compound Name | Source Plant | Bacterial Strains | Activity |

| 7-methoxy-6,8-dimethylflavone | *Bauhinia th | Klebsiella pneumoniae ATCC11296, KP55, Staphylococcus aureus MRSA6 | Inhibitory effects (MIC 4 µg/mL against K. pneumoniae ATCC11296 with PAβN) lipidmaps.org |

| 4',5,7-trihydroxy-6,8-dimethylflavanone | Corymbia torelliana | Pseudomonas aeruginosa, Staphylococcus aureus | Increased biofilm formation uni.lu |

Anti-Fungal Activity

The antifungal potential of this compound derivatives has also been explored. (2S)-7-hydroxy-5-methoxy-6,8-dimethylflavone, a flavonoid isolated from Uvaria comperei, demonstrated promising antifungal activity. This compound exhibited good activity against clinical isolates and standard strains of yeast species belonging to the Candida and Cryptococcus genera. uni.lu, nih.gov

Table 2: Anti-Fungal Activity of this compound Derivatives

| Compound Name | Source Plant | Fungal Strains | Activity |

| (2S)-7-hydroxy-5-methoxy-6,8-dimethylflavone | Uvaria comperei | Candida and Cryptococcus genera | Good antifungal activity uni.lu, nih.gov |

Anti-Viral Activity

Beyond antibacterial and antifungal properties, certain this compound derivatives have shown antiviral potential. 7-Hydroxy-5-methoxy-6,8-dimethylflavone (B1255546), isolated from the buds of Cleistocalyx operculatus, has been reported to exhibit inhibitory effects on the viral neuraminidases of influenza viral strains H1N1 and H9N2. nih.gov Similarly, (2S)-5,7-dihydroxy-6,8-dimethylflavanone, also known as demethoxymatteucinol, isolated from the same plant source, has also been shown to inhibit viral neuraminidases from influenza strains H1N1 and H9N2. nih.gov

Table 3: Anti-Viral Activity of this compound Derivatives

| Compound Name | Source Plant | Viral Strains / Target | Activity |

| 7-Hydroxy-5-methoxy-6,8-dimethylflavone | Cleistocalyx operculatus | Influenza H1N1, H9N2 (neuraminidases) | Inhibitory effects on viral neuraminidases nih.gov |

| (2S)-5,7-dihydroxy-6,8-dimethylflavanone (Demethoxymatteucinol) | Cleistocalyx operculatus | Influenza H1N1, H9N2 (neuraminidases) | Inhibitory effects on viral neuraminidases nih.gov |

Other Reported Biological Activities

In addition to their antimicrobial and antiviral properties, this compound derivatives have been investigated for other biological effects. For example, 5,7-Dihydroxy-6,8-Dimethyl Flavanone, known as demethoxymatteucinol, isolated from Syzygium aqueum, demonstrated mild antioxidant and xanthine oxidase inhibitory activities. uni.lu

Table 4: Other Biological Activities of this compound Derivatives

| Compound Name | Source Plant | Activity |

| 5,7-Dihydroxy-6,8-Dimethyl Flavanone (Demethoxymatteucinol) | Syzygium aqueum | Mild antioxidant and xanthine oxidase inhibitory activities uni.lu |

Pharmacokinetics, Metabolism, and Bioavailability of 6,8 Dimethylflavone

Excretion Routes and Clearance Mechanisms (Urine, Feces)

Flavonoids, as xenobiotics, undergo extensive biotransformation to facilitate their elimination from the body. This process primarily involves Phase I and Phase II metabolic reactions, occurring predominantly in the intestinal mucosa and the liver oregonstate.edunih.govrsc.org.

Metabolic Transformations Prior to Excretion: The initial metabolic steps for flavonoids, including those structurally similar to 6,8-Dimethylflavone, involve Phase I reactions (e.g., hydroxylation, demethylation) and more significantly, Phase II conjugation reactions. Phase II metabolism, catalyzed by enzymes such as uridine-5'-diphosphate (B1205292) glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMTs), leads to the formation of more polar and water-soluble metabolites, primarily glucuronides and sulfates oregonstate.edunih.govrsc.orgvup.skmdpi.com. These conjugated forms are crucial for enhancing the compound's solubility and facilitating its excretion oregonstate.edumdpi.com.

Primary Excretion Routes: The major routes for the elimination of flavonoid metabolites from the body are via the kidneys, resulting in urinary excretion, and via bile, leading to fecal excretion oregonstate.edunih.govrsc.orgvup.skmdpi.com. Efflux transporters belonging to the ATP-binding cassette (ABC) family, such as P-glycoprotein, Multidrug Resistance Proteins (MRPs), and Breast Cancer Resistance Proteins (BCRPs), play a significant role in transporting these conjugated metabolites out of cells and into the urine or bile for elimination oregonstate.edunih.govrsc.org.

Clearance Mechanisms and Metabolite Profile: For many flavonoids, the parent compound is typically present in very low concentrations in the bloodstream and urine, with conjugated metabolites being the predominant circulating and excreted forms oregonstate.eduvup.sknih.gov. This indicates that the clearance mechanisms are highly efficient in converting the parent compound into more excretable forms.

Studies on other methoxyflavones offer insights into the likely excretion profile of compounds like this compound. For instance, research on methoxyflavones from Kaempferia parviflora extract, which includes 5,7-dimethoxyflavone (B190784) (DMF), 5,7,4'-trimethoxyflavone (TMF), and 3,5,7,3',4'-pentamethoxyflavone (PMF), demonstrated that these compounds were primarily eliminated through urine as demethylated, sulfated, and glucuronidated products, and as demethylated metabolites in the feces nih.govresearchgate.net. The recovery of the parent compounds in urine and feces was generally very low, indicating extensive metabolism before excretion nih.govresearchgate.net. Similarly, tangeretin (B192479), another polymethoxyflavone, showed very limited excretion of the unchanged compound in urine (0.0026%) and feces (7.54%), with the majority eliminated as metabolites researchgate.net.

The following table summarizes the general excretion routes and clearance mechanisms observed for flavonoids, which are expected to apply to this compound given its structural class.

| Excretion Route | Primary Metabolite Forms | Clearance Mechanisms | Notes |

| Urine | Glucuronides, Sulfates, Methylated conjugates, Demethylated products | Renal filtration, Active tubular secretion via efflux transporters (e.g., OATs, MRPs, BCRP) oregonstate.edunih.govrsc.orgmdpi.com | Major route for polar conjugates. |

| Feces | Glucuronides, Sulfates, Demethylated metabolites, Microbial catabolites | Biliary excretion via efflux transporters (e.g., MRP2, BCRP) oregonstate.edunih.govrsc.orgmdpi.com, Metabolism by gut microbiota oregonstate.edunih.govmdpi.com | Significant route for unabsorbed compounds and biliary-excreted metabolites; enterohepatic recycling can occur nih.govmdpi.com. |

Table 1: General Excretion Routes and Clearance Mechanisms for Flavonoids

Due to the lack of specific data for this compound, quantitative excretion percentages cannot be provided. However, based on the established metabolic pathways for flavonoids, it is highly probable that this compound would undergo similar extensive metabolism, with its metabolites being the primary forms excreted via both urine and feces.

Structure Activity Relationships Sar of 6,8 Dimethylflavone Analogs

Impact of Methylation Patterns on Biological Activities

Methylation, both C-methylation (addition of a methyl group to a carbon atom) and O-methylation (addition of a methyl group to an oxygen atom), significantly influences the biochemical properties of flavonoids, including their hydrophobicity, metabolic stability, and membrane transport, thereby altering their biological activities researchgate.netacs.orgnih.gov. Methylated flavonoids often exhibit improved bioavailability and stability compared to their unmethylated counterparts, making them promising candidates for pharmaceutical applications researchgate.netacs.org.

The presence of methyl groups at positions C-6 and C-8 is a defining characteristic of 6,8-dimethylflavone and its direct analogs. C-methylated flavonoids are relatively rare in nature but are associated with a range of biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects researchgate.netresearchgate.net.

Farrerol (B190892), a well-known 6,8-di-C-methylflavonoid, exemplifies the neuroprotective potential of this structural motif, showing activity against Aβ-induced cell injury researchgate.net. Research has also indicated that new C-dimethylated flavones possess anticancer activity against human adenocarcinoma cell lines mdpi.com.

A notable example of the impact of C-methylation on antibacterial activity is 5,4'-dihydroxy-7-methoxy-6,8-dimethylflavone. This compound demonstrated potent antibacterial activity against Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA), with IC50 values of 1.34 µg/mL and 0.97 µg/mL, respectively udsm.ac.tz. Furthermore, the substitution of lipophilic functional groups, such as methoxy (B1213986) groups, at C-6 or C-8 can enhance the antibacterial activity of flavonoids mdpi.com. The C-6 methyl group has also been identified as crucial for the cytotoxicity of certain flavonoid derivatives researchgate.net.

Table 1: Antioxidant Activity of this compound Analogs researchgate.net

| Compound Name | IC50 (µM) ± SD (Antioxidant Activity) | PubChem CID |

| 6,8-Dimethyl-5,7,4'-trihydroxyflavone | 18.21 ± 1.15 | 162187 |

| 5,7-Dihydroxy-6,8-dimethylflavone | 43.61 ± 2.96 | 162186 |

| 5,4'-Dihydroxy-7-methoxy-6,8-dimethylflavone | 32.08 ± 2.75 | Not readily available (See Table 3) |

| Quercetin (Positive Control) | 16.74 ± 1.26 | 5280343 |

O-methylation, the addition of a methyl group to a hydroxyl group, plays a significant role in modulating the biological properties of flavonoids. This modification generally reduces the reactivity of hydroxyl groups and increases the lipophilicity of the compound, which can enhance its antimicrobial activity and improve its ability to cross biological membranes researchgate.netacs.orgnih.gov.

For instance, the methylation of all free hydroxyl groups in flavones has been shown to dramatically increase their metabolic stability and improve intestinal transport, leading to higher oral bioavailability and tissue distribution in vivo. This is attributed to a shift in metabolism towards less efficient CYP-mediated oxidation pathways acs.org.

O-methylation can also directly influence specific biological activities. For example, polymethoxylation, particularly in ring A, is often associated with enhanced biological activity, including anti-proliferative effects scienceopen.com. The presence of a methoxy group at the C-7 position has been reported to enhance the anti-inflammatory activity of flavones mdpi.com. Conversely, O-methylation at the C-5 position can sometimes weaken the radical scavenging ability of flavonoids japsonline.com. In the context of anti-leishmanial activity, O-methylation at the C-4' position of the flavone (B191248) moiety has been observed to enhance activity udsm.ac.tz.

7-hydroxy-5-methoxy-6,8-dimethylflavone (B1255546) (CID 14753671) is an example of a this compound analog that also features O-methylation. Its flavanone (B1672756) counterpart, 7-hydroxy-5-methoxy-6,8-dimethylflavanone (CID 12384768), exhibits conformational disorder, which can further impact its biological activity nih.gov.

C-Methylation at C-6 and C-8

Role of Hydroxyl Group Positions and Number

The number and precise positions of hydroxyl groups are critical determinants of the biological activities of flavonoids, including those related to this compound analogs. These groups are essential for forming hydrogen bonds and other interactions with biological targets, influencing activity such as antioxidant capacity, enzyme inhibition, and antimicrobial effects researchgate.netirb.hrrsc.org.

For antioxidant activity, the presence of an ortho-dihydroxy system in the B-ring and/or a hydroxyl group at the C-3 position are considered crucial for effective radical scavenging researchgate.netirb.hr. A hydroxyl group at the C-5 position can also enhance radical scavenging researchgate.net. Studies indicate that two hydroxyl groups, one in ring A and one in ring B, can lead to higher antioxidant activity compared to a single hydroxyl group japsonline.com.

In enzyme inhibition, hydroxyl groups are vital for interacting with key residues in the active sites of enzymes like cytochrome P450 (CP450) and xanthine (B1682287) oxidase (XO) japsonline.com. For instance, in Pim-1 kinase inhibition, hydroxyl groups at the C-3, C-5, and C-7 positions of flavonoids have been shown to form stable hydrogen bonds with critical residues, enhancing binding stability and inhibitory effectiveness frontiersin.orgsemanticscholar.org. However, excessive hydroxylation, such as further hydroxylation at ring B, can sometimes diminish inhibitory activity semanticscholar.org.

For antimicrobial properties, flavonoids with free hydroxyl groups in the B-ring often exhibit higher activity udsm.ac.tz. Conversely, hydroxylation at the C-6 position in ring A has been reported to potentially hinder the antibacterial action of some flavonoids mdpi.com. The presence of a hydroxyl group at C-3 in ring C can decrease DNA gyrase inhibition mdpi.com.

Table 2: Antibacterial Activity of a this compound Analog udsm.ac.tz

| Compound Name | Target Strain | IC50 (µg/mL) | PubChem CID |

| 5,4'-Dihydroxy-7-methoxy-6,8-dimethylflavone | Staphylococcus aureus | 1.34 | Not readily available (See Table 3) |

| 5,4'-Dihydroxy-7-methoxy-6,8-dimethylflavone | MRSA | 0.97 | Not readily available (See Table 3) |

Conformational Dynamics and Their Correlation with Biological Activity

The conformational flexibility and dynamics of flavonoid molecules play a significant role in their ability to interact with biological targets and exert their effects. Molecular dynamics simulations are employed to predict important biomolecular processes such as conformational changes and ligand binding nih.gov.

The planarity of the flavonoid scaffold, particularly the presence of a C2=C3 double bond conjugated with a 4-keto group in the C-ring, is often essential for potent biological activities, including tumor inhibition and enzyme binding scienceopen.comresearchgate.net. This planar configuration facilitates electron delocalization and enhances the molecule's ability to bind to active sites irb.hrresearchgate.net.

Influence of Substituents on Pharmacological Efficacy and Selectivity

Methylation : The strategic placement of methyl groups can enhance lipophilicity, which is crucial for membrane permeability and bioavailability researchgate.netacs.org. For instance, a methoxy group at C-7 can improve anti-inflammatory activity mdpi.com, while specific O-methylation patterns can improve anti-leishmanial activity udsm.ac.tz. C-methylation at C-6 and C-8, as seen in this compound itself and its analogs like farrerol, contributes to neuroprotective, anticancer, and antimicrobial properties researchgate.netresearchgate.netresearchgate.netmdpi.comudsm.ac.tz.

Hydroxylation : The number and position of hydroxyl groups are paramount for various activities. An ortho-dihydroxy system in the B-ring is often a hallmark for strong antioxidant activity researchgate.netirb.hr. Hydroxyl groups also facilitate crucial hydrogen bonding interactions with target proteins, as demonstrated in Pim-1 kinase inhibition frontiersin.orgsemanticscholar.org. However, the specific location matters; for example, a hydroxyl group at C-6 may reduce antibacterial efficacy mdpi.com, while free hydroxyls in the B-ring can enhance it udsm.ac.tz.

Compound Names and PubChem CIDs

Analytical Methodologies for 6,8 Dimethylflavone in Research

Extraction and Sample Preparation Techniques for Complex Matrices

The initial steps in analyzing 6,8-dimethylflavone derivatives involve efficient extraction and thorough sample preparation to isolate the target analytes from complex matrices, such as plant materials or biological fluids, while minimizing interference from other constituents.

Plant Extracts

Extraction of this compound derivatives from plant matrices often involves solvent-based methods, followed by various purification steps. For instance, (2S)-7-Hydroxy-5-methoxy-6,8-dimethyl flavanone (B1672756) and (S)-5,7-dihydroxy-6,8-dimethyl-flavanone have been isolated from the leaves of Syzygium campanulatum Korth using an n-hexane methanolic extract, followed by n-hexane:ethyl acetate (B1210297) partitioning and silica-gel column chromatography nih.govmdpi.com. Similarly, 5,7-dihydroxy-6,8-dimethyl flavanone (demethoxymatteucinol) was isolated from the methanolic extract of Syzygium aqueum leaves via continuous extraction with methanol, subsequently fractionated through liquid-liquid extraction, vacuum liquid chromatography, and radial chromatography, with final purification by recrystallization nih.govresearchgate.net.

Another derivative, 5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavone, was obtained from the dichloromethane (B109758) extract of Eucalyptus deglupta twigs and purified using silica (B1680970) gel chromatography with a gradient of acetone (B3395972) in dichloromethane rjpbcs.com. Flavones featuring C-6 and C-8 methyl groups, including 5,7,3′,4′-tetrahydroxy-3-methoxy-6,8-dimethylflavone and 5,7,4′-trihydroxy-3-methoxy-6,8-dimethylflavone, have been isolated from the ethyl acetate extract of Bougainvillea spectabilis stem bark thieme-connect.comresearchgate.net. The identification of 2',5-dihydroxy-7-methoxy-6,8-dimethylflavone has also been reported in Trianthema portulacastrum L. researchgate.net. These examples highlight the common use of organic solvents (e.g., methanol, n-hexane, ethyl acetate, dichloromethane, acetone) and chromatographic columns (e.g., silica gel) for the initial separation and purification of these compounds from botanical sources.

Biological Samples (Plasma, Urine, Tissues)

Analyzing this compound derivatives in biological samples such as plasma, urine, and tissues presents unique challenges due to the complexity and variability of these matrices. General sample preparation strategies for biological fluids often involve steps to remove high-abundance proteins and other interfering components nih.govpreomics.com. Common techniques include centrifugation to separate plasma from blood cells or to clarify urine samples nih.govidexx.co.uk. Protein precipitation, for example, using a mixture of methanol, acetonitrile (B52724), and water, is a frequently employed method to prepare plasma samples for analysis mdpi.com. For tissue samples, homogenization with appropriate organic or aqueous solvents, followed by settling, decanting, centrifugation, or filtration of the supernatant, are typical initial steps lcms.cz. Alternatively, Matrix Solid Phase Dispersion (MSPD) extraction can be directly applied to tissues lcms.cz. While specific protocols for this compound derivatives in biological samples are not universally detailed, the principles of matrix clean-up and analyte enrichment are paramount to achieve accurate and sensitive detection.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile and widely employed sample preparation technique for isolating target analytes and removing matrix interferences from complex solutions, including biological samples like serum, plasma, and urine nih.govlcms.czthermofisher.com. SPE offers several advantages, such as producing ultra-clean extracts, enabling the concentration of analytes for improved chromatographic results, and facilitating solvent switching to ensure compatibility with subsequent analytical techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) lcms.cz.

The selection of the appropriate SPE stationary phase is critical and depends on the physicochemical properties of the analytes, including pH, pKa, and solubility (log P) thermofisher.com. Various types of SPE phases are available, including reverse phase, normal phase, ion-exchange, and mixed-mode sorbents, which combine different retention mechanisms thermofisher.com. For instance, Strata-X SPE products are utilized for aqueous tissue preparation, encompassing samples like urine, whole blood, serum, and plasma lcms.czrealab.ua. PSA (Primary Secondary Amine) SPE columns, characterized by their weak anion exchange and positive phase retention capabilities, are effective in removing various interfering substances, such as fatty acids, organic acids, certain pigments, metal ions, and carbohydrates, from complex food matrices sheng-han.com. These properties make SPE an indispensable tool for preparing samples containing this compound derivatives, ensuring cleaner chromatograms and enhanced analytical sensitivity.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating and quantifying this compound derivatives, given their structural similarities to other flavonoids and co-occurring compounds in natural extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for both the qualitative and quantitative determination of natural products, including various flavonoids jyoungpharm.orgsilae.it. For the analysis of this compound derivatives, specific HPLC methods have been developed and validated.

An exemplary RP-HPLC method was developed for the quantitative analysis of flavanones, including (2S)-7-Hydroxy-5-methoxy-6,8-dimethyl flavanone and (S)-5,7-dihydroxy-6,8-dimethyl-flavanone, isolated from Syzygium campanulatum Korth nih.govmdpi.com. The chromatographic conditions for this method are summarized in Table 1. This method demonstrated high specificity, linearity (r² ≤ 0.999), precision (2.0% Relative Standard Deviation), and recoveries ranging from 94.4% to 105% mdpi.com. The Limits of Detection (LOD) and Quantification (LOQ) for these compounds ranged from 0.13–0.38 µg/mL and 0.10–2.23 µg/mL, respectively mdpi.com.

Table 1: HPLC Parameters for Flavanone Analysis from Syzygium campanulatum Korth nih.govmdpi.com

| Parameter | Details |

| HPLC System | Agilent HPLC 1260 system |

| Column | ZORBAX Eclipse Plus Phenyl Hexyl (4.6 × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% o-phosphoric acid |

| Elution Program | Isocratic at 60:40 for 20 min |

| Flow Rate | 1 mL/min |

| Injection Volume | 10 µL |

| Detection | λmax 210 nm |

HPLC-UV/vis is generally utilized for flavonoid analysis scite.ai. Furthermore, hyphenated techniques such as HPLC-DAD-ESI/MS and HPLC-ESI-MS have been employed for the comprehensive identification of flavone (B191248) components in various plant extracts mdpi.com. Another reported HPLC method for flavonoid analysis uses a Zorbax SB-C18 chromatographic column (4.6 mm × 150 mm, 3.5 µm) maintained at 30°C, with a 4 µL injection volume and a flow rate of 0.25 mL/min silae.it. The mobile phase consists of a gradient elution with acetonitrile and a 0.1% solution of formic acid in water, and detection is performed at 280 nm and 365 nm, with absorption spectra fixation in the range of 210-700 nm silae.it. HPLC comparison with authentic standards has also been instrumental in identifying 5,7-dihydroxy-6,8-dimethylflavanone and 5-hydroxy-7-methoxy-6,8-dimethylflavanone in Eucalyptus species researchgate.net.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering significantly improved resolution and peak capacity, making it particularly advantageous for the analysis of complex samples in bioanalytical research and the characterization of cell extracts chromatographyonline.com. UHPLC systems are capable of handling high pressures, typically up to 70 MPa (10,152 psi) chromatographyonline.com.

For this compound derivatives, UHPLC-Mass Spectrometry (UHPLC-MS) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) have been successfully applied for the analysis of compounds like 6,8-C-dimethylflavone uncg.edu. The enhanced peak capacity of UHPLC, ranging from 400 to 1000, provides a more robust and satisfactory solution for the separation of intricate samples chromatographyonline.com. UHPLC systems also offer flexibility in detection, supporting various detectors including ultraviolet (UV), photodiode array (PDA), fluorescence, and mass spectrometry (MS) chromatographyonline.com. The development of UHPLC fingerprinting has been established for characterizing major compounds, often complemented by HPLC-UV methods for precise quantification nih.gov.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

LC-MS/MS and UHPLC-MS/MS for Metabolite Identification and Quantification

Computational and In Silico Approaches

Computational and in silico approaches play a pivotal role in modern drug discovery and chemical research by enabling the prediction of molecular interactions, pharmacokinetic properties, and potential toxicities without the need for extensive experimental work. These methods accelerate the identification of promising compounds and guide further research.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. This method offers insights into the binding mechanisms, energetics, and potential therapeutic applications of compounds. [Previous search result 5]

For compounds related to this compound, several molecular docking studies have been reported:

6,8-C-dimethyl-flavone : A study investigating natural compounds against Parkinson's disease performed molecular docking on "6,8-C-dimethyl-flavone" with the mitochondrial peptide methionine sulfoxide (B87167) reductase protein (DJ-1). This compound exhibited a binding energy of -4.59 kcal/mol and was found to interact with key amino acid residues including Arg5, Arg98, Ala2, and Asp68. eijppr.com

Derivatives from Pisonia grandis roots : Several this compound derivatives isolated from the roots of Pisonia grandis have been subjected to molecular docking studies to assess their antimicrobial activity. These derivatives, including 3-Hydroxy-5,7,2'-trimethoxy-6,8-dimethylflavone, 3,5,2'-trihydroxy-7,3'-dimethoxy-6,8-dimethylflavone, and 5,7,2'-trihydroxy-3'-methoxy-6,8-dimethylflavone, demonstrated favorable docking scores and binding energies with various antimicrobial target proteins. These targets include dihydrofolate reductase, dihydropteroate (B1496061) synthase, topoisomerase, isoleucyl tRNA synthetase, D-alanine-D-alanine ligase, enoyl-acyl carrier protein reductase, and chorismate synthase. researchgate.netresearchgate.netresearchgate.net

6,8-Dimethylflavanone Derivatives : Flavanone derivatives featuring 6,8-dimethyl substitutions have also been explored. For instance, 5,7-Dimethoxy-6,8-dimethylflavanone and 5-methoxy-7-benzenesulfonyloxy-6,8-dimethylflavanone were investigated for their interactions with cyclin-dependent kinase 2 (CDK2). These compounds showed binding energies ranging from -7.1 to -9.6 kcal/mol. The molecular docking study revealed that these compounds could accommodate the ATP binding pocket of CDK2, forming hydrogen bonding interactions with crucial amino acid residues such as Thr14, Lys33, Glu81, Leu83, Asp86, Asp127, Asn132, and Asp145. [Previous search result 1, 11]

The following table summarizes selected molecular docking data for this compound and its related compounds:

| Compound Name | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

| 6,8-C-dimethyl-flavone | Mitochondrial peptide methionine sulfoxide reductase (DJ-1) | -4.59 | Arg5, Arg98, Ala2, Asp68 | eijppr.com |

| 3-Hydroxy-5,7,2'-trimethoxy-6,8-dimethylflavone | Antimicrobial targets (e.g., DHFR, DHPS, Topoisomerase) | Good docking score/binding energy (specific values not provided) | Not specified | researchgate.netresearchgate.netresearchgate.net |

| 3,5,2'-trihydroxy-7,3'-dimethoxy-6,8-dimethylflavone | Antimicrobial targets (e.g., DHFR, DHPS, Topoisomerase) | Good docking score/binding energy (specific values not provided) | Not specified | researchgate.netresearchgate.netresearchgate.net |

| 5,7,2'-trihydroxy-3'-methoxy-6,8-dimethylflavone | Antimicrobial targets (e.g., DHFR, DHPS, Topoisomerase) | Good docking score/binding energy (specific values not provided) | Not specified | researchgate.netresearchgate.netresearchgate.net |

| 5,7-Dimethoxy-6,8-dimethylflavanone | Cyclin-dependent kinase 2 (CDK2) | -7.1 to -9.6 | Thr14, Lys33, Glu81, Leu83, Asp86, Asp127, Asn132, Asp145 | [Previous search result 1, 11] |

| 5-methoxy-7-benzenesulfonyloxy-6,8-dimethylflavanone | Cyclin-dependent kinase 2 (CDK2) | -7.1 to -9.6 | Thr14, Lys33, Glu81, Leu83, Asp86, Asp127, Asn132, Asp145 | [Previous search result 1, 11] |

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a critical step in drug discovery, as unfavorable ADME properties are a significant cause of drug candidate failure in clinical trials. In silico ADME prediction aims to identify problematic compounds early in the development process, thereby reducing costs and time. [Previous search result 17, 15]

For 5,2'-Dihydroxy-7-methoxy-6,8-dimethylflavone, a derivative of this compound, several molecular descriptors relevant to ADME properties have been computed:

| Property | Value | Unit | Source |

| AlogP (Lipophilicity) | 3.50 | - | [Previous search result 7] |

| TopoPSA (Topological Polar Surface Area) | 79.90 | Ų | [Previous search result 7] |

| Hydrogen Bond Acceptor Count | 5 | - | [Previous search result 7] |

| Hydrogen Bond Donor Count | 2 | - | [Previous search result 7] |

| Lipinski RO5 Violations | 0 | - | [Previous search result 7] |

The Lipinski Rule of Five (RO5) is a widely used guideline for assessing the drug-likeness of a compound, with zero violations suggesting good oral bioavailability. ayurvedjournal.comresearchgate.net The computed properties for 5,2'-Dihydroxy-7-methoxy-6,8-dimethylflavone indicate favorable drug-likeness. [Previous search result 7]

Various computational tools, such as SwissADME and Molinspiration, are commonly employed for ADME prediction, covering a diverse set of endpoints including absorption (e.g., GI absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), and excretion. researchgate.netmmv.orgphcogj.com

Toxicity Prediction

In silico toxicity prediction is an essential component of modern chemical safety assessment and drug design. It complements traditional in vitro and in vivo testing by providing rapid, cost-effective, and ethically favorable estimations of potential harmful effects. [Previous search result 15, 16] These methods utilize computational models, often based on machine learning and structural alerts, to predict various toxicological endpoints. [Previous search result 14]

Key aspects of in silico toxicity prediction relevant to this compound and its derivatives include:

Comprehensive Toxicological Endpoints : Tools like ProTox 3.0 offer predictions for a wide array of toxicological endpoints, including acute oral toxicity (e.g., LD50 values), organ toxicity (e.g., hepatotoxicity), mutagenicity, carcinogenicity, cytotoxicity, and immunotoxicity. They can also identify molecular initiating events, toxicological pathways, and potential toxicity targets. [Previous search result 9] Furthermore, the prediction of cytochrome P450 (CYP) isoform activity is crucial, as drug metabolism via the CYP system is a significant determinant of drug interactions and potential toxicities. [Previous search result 9]

Blood-Brain Barrier (BBB) and Carcinogenicity : Specialized tools such as the Lazar prediction tool and Toxicity checker are used to assess a compound's ability to cross the blood-brain barrier and its carcinogenic potential, as well as to identify any toxic substructures within the molecule. ayurvedjournal.com

Safety Profile of Related Extracts : While specific toxicity data for isolated this compound are not detailed in the provided search results, acute oral toxicity studies on the leaf ethanol (B145695) extract of Pisonia grandis, which contains several this compound derivatives, reported no toxic symptoms up to a dosage of 2000 mg/kg body weight. This suggests a generally safe profile for the compounds present in the extract under the tested conditions. researchgate.net

The application of these computational methodologies allows for a preliminary assessment of the safety and drug-likeness of compounds related to this compound, guiding further experimental validation.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Molecular Targets

Current research has identified some biological activities for specific 6,8-dimethylated flavonoid derivatives. For instance, 7-Hydroxy-5-methoxy-6,8-dimethylflavone (B1255546) (PubChem CID: 14753671), isolated from Cleistocalyx operculatus, has demonstrated inhibitory effects on viral neuraminidases from influenza strains H1N1 and H9N2, acting as a noncompetitive inhibitor nih.govebi.ac.uk. Similarly, 5,7-Dihydroxy-6,8-dimethylflavanone (PubChem CID: 625031) has shown antioxidant activity and anti-Phytophthora effects researchgate.netresearchgate.net.

Future research should expand the scope of biological activity screening beyond these initial findings. This includes:

Comprehensive Phenotypic Screening: Investigating potential anti-inflammatory, anticancer, neuroprotective, cardioprotective, and metabolic regulatory activities using a wide array of in vitro and cell-based assays.

Target Identification and Validation: A crucial step is to precisely identify the molecular targets (e.g., enzymes, receptors, ion channels, transcription factors) through which these compounds exert their effects. Techniques such as affinity chromatography, proteomics, and transcriptomics can be employed. For example, further studies could elucidate the exact binding site and mechanism of neuraminidase inhibition by 7-Hydroxy-5-methoxy-6,8-dimethylflavone nih.govebi.ac.uk.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how specific modifications to the flavone (B191248) or flavanone (B1672756) scaffold, particularly around the 6,8-dimethylation, influence biological activity. This involves synthesizing a library of analogs with varied substituents and assessing their potency and selectivity. This could build upon existing insights into the impact of C-methyl groups on biological activities, as seen with eucalyptin (B191470) derivatives researchgate.net.

Table 1: Proposed Biological Activity Screening for 6,8-Dimethylated Flavonoids

| Activity Category | Specific Assays/Targets | Rationale for Investigation |

| Antiviral | Viral neuraminidase (e.g., influenza A, B), viral replication assays (e.g., dengue, chikungunya) ebi.ac.ukresearchgate.net | Building on known neuraminidase inhibition; exploring broader antiviral spectrum. |

| Antioxidant | DPPH, ABTS radical scavenging, cellular antioxidant assays, Nrf2 pathway modulation researchgate.netacs.org | Leveraging inherent flavonoid antioxidant properties; understanding cellular mechanisms. |

| Anti-inflammatory | Cytokine production (TNF-α, IL-6), COX/LOX inhibition, NF-κB pathway modulation ontosight.aifrontiersin.orgmdpi.com | Common flavonoid activity; potential for therapeutic application in inflammatory diseases. |

| Anticancer | Cell proliferation, apoptosis induction, cell cycle arrest, angiogenesis inhibition, specific kinase targets ontosight.ainih.gov | Exploring cytotoxic effects observed in related compounds; identifying specific cancer pathways. |

| Antimicrobial | MIC/MBC against bacterial (Gram-positive/negative) and fungal strains nih.gov | Based on observed antifungal activity of certain derivatives. |

| Neuroprotective | Neuronal cell viability, amyloid-beta aggregation, neuroinflammation markers | Flavonoids often exhibit neuroprotective effects; potential for neurological disorders. |

| Anti-oomycete | Zoospore germination inhibition (e.g., Phytophthora agathidicida) researchgate.net | Direct follow-up on reported activity against plant pathogens. |

Development of New Synthetic Strategies for Enhanced Efficacy and Selectivity

The availability of efficient and scalable synthetic routes is critical for advancing 6,8-dimethylated flavones and flavanones from natural product isolation to drug development. While some synthetic approaches exist for C-methylated flavonoids and chalcone (B49325) precursors researchgate.netrsc.org, further innovation is needed.

Green Chemistry Approaches: Developing environmentally friendly and cost-effective synthetic methods that minimize waste and energy consumption.

Stereoselective Synthesis: For flavanones, which possess a chiral center at C-2 (e.g., (2S)-5-Hydroxy-7-methoxy-6,8-dimethylflavanone ontosight.airesearchgate.netnih.gov), stereoselective synthesis is paramount, as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles.

Rational Design of Analogs: Based on emerging SAR data, medicinal chemistry efforts should focus on designing and synthesizing novel analogs with improved potency, selectivity for specific targets, enhanced bioavailability, and reduced potential for off-target effects. This could involve modifying peripheral groups while retaining the core 6,8-dimethylated scaffold.

Advanced Pharmacokinetic and Metabolomic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 6,8-dimethylated flavones and flavanones is crucial for predicting their in vivo efficacy and safety.

Comprehensive ADME Studies: Detailed pharmacokinetic studies in various animal models are needed to determine parameters such as oral bioavailability, plasma protein binding, tissue distribution, and elimination half-life. While some pharmacokinetic data exist for other flavonoids like tangeretin (B192479) or 5,7-dimethoxyflavone (B190784), specific data for 6,8-dimethylated compounds are limited researchgate.netnih.govfrontiersin.org.

Metabolomic Analysis: Identifying and characterizing the metabolites formed in vivo is essential. Flavonoids often undergo extensive metabolism, including demethylation and conjugation (e.g., glucuronidation, sulfation) nih.gov. Understanding these metabolic pathways can reveal active metabolites or potential detoxification routes. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be indispensable for these studies researchgate.netfrontiersin.org.

In Vitro ADME Models: Utilizing Caco-2 cell permeability assays, liver microsome stability assays, and plasma stability assays to predict in vivo behavior and guide lead optimization.

Table 2: Key Pharmacokinetic Parameters for Future Evaluation

| Parameter | Description | Significance for Drug Development |

| Oral Bioavailability | Fraction of an orally administered dose that reaches systemic circulation. | Determines feasibility of oral dosing. |

| Cmax (Peak Plasma Conc.) | Maximum concentration of the compound in plasma. | Indicates exposure level. |

| Tmax (Time to Cmax) | Time taken to reach Cmax. | Indicates absorption rate. |

| AUC (Area Under Curve) | Total drug exposure over time. | Reflects overall systemic exposure. |

| Half-life (t1/2) | Time required for the concentration to reduce by half. | Influences dosing frequency. |

| Tissue Distribution | Concentration of the compound in various organs and tissues. | Indicates target tissue accumulation. |

| Metabolic Pathways | Identification of enzymes and reactions involved in drug metabolism. | Predicts drug-drug interactions and active metabolites. |

| Excretion Routes | Primary pathways of elimination from the body (renal, biliary). | Informs potential for accumulation or toxicity. |

Preclinical and Clinical Evaluation of Promising Analogs

Once promising 6,8-dimethylated flavone/flavanone analogs are identified with favorable activity and pharmacokinetic profiles, they should progress to rigorous preclinical and, eventually, clinical evaluation.

In Vivo Efficacy Studies: Testing lead compounds in relevant animal models of disease (e.g., influenza infection models, cancer xenograft models, inflammatory disease models) to confirm efficacy and determine optimal dosing regimens.

Toxicology and Safety Profiling: Comprehensive toxicology studies (acute, sub-chronic, chronic) are necessary to assess potential adverse effects and determine safe dose ranges.

Formulation Development: Developing suitable pharmaceutical formulations (e.g., oral, injectable) that ensure stability, solubility, and optimal delivery of the active compound.

Clinical Trials: For compounds demonstrating excellent preclinical promise, progression to human clinical trials (Phase I, II, III) would be the ultimate goal to evaluate safety, efficacy, and optimal dosage in patients.

Potential for Combination Therapies and Synergistic Effects

Given the multifaceted biological activities often observed with flavonoids, exploring the potential for combination therapies with 6,8-dimethylated flavones/flavanones is a valuable research direction.